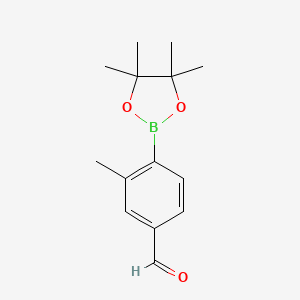

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted arylboronic esters, with the boron center adopting a trigonal planar geometry within the five-membered dioxaborolane ring system. The compound crystallizes with a purity of 97% and displays distinct structural parameters that can be analyzed through comparison with related boronic acid derivatives. The dioxaborolane unit maintains a nearly planar configuration, consistent with observations in similar pinacol-protected boronic esters where the bond distances typically range from 1.31 to 1.35 angstroms for boron-oxygen bonds. The structural integrity of the molecule is maintained through the rigid five-membered ring system formed by the boron atom and two oxygen atoms of the pinacol protecting group.

The benzene ring in this compound maintains its aromatic character despite the presence of multiple substituents, with the aldehyde group positioned meta to the boronic ester functionality and the methyl group positioned ortho to the boron-containing substituent. X-ray crystallographic analysis of related formylphenylboronic acid pinacol esters reveals that the aromatic ring remains essentially planar, with minimal deviation from planarity induced by the substituent effects. The spatial arrangement of the substituents creates a specific steric environment that influences both the compound's stability and its reactivity patterns in chemical transformations.

The intermolecular interactions in the crystalline state are primarily governed by van der Waals forces and weak hydrogen bonding interactions involving the carbonyl oxygen of the aldehyde group. Unlike free boronic acids, which typically form extensive hydrogen-bonded networks through their hydroxyl groups, the pinacol-protected derivative exhibits reduced intermolecular hydrogen bonding capability. This structural characteristic contributes to the enhanced stability of the compound under ambient conditions and facilitates its handling and storage for synthetic applications.

Table 1.1: Key Structural Parameters of this compound

| Parameter | Value | Reference Range |

|---|---|---|

| Molecular Formula | C₁₄H₁₉BO₃ | - |

| Molecular Weight | 246.12 g/mol | - |

| Estimated B-O Bond Length | 1.35-1.38 Å | 1.31-1.38 Å |

| Estimated B-C Bond Length | 1.55-1.59 Å | 1.55-1.59 Å |

| Ring System | Five-membered dioxaborolane | - |

| Purity | 97-98% | - |

Electronic Configuration and Hybridization States of Boron Center

The boron center in this compound exhibits sp² hybridization, forming three sigma bonds in a trigonal planar arrangement with the two oxygen atoms of the dioxaborolane ring and the carbon atom of the aromatic ring. This hybridization state results in an empty p-orbital perpendicular to the plane of the three sigma bonds, creating a Lewis acidic site that is characteristic of tricoordinate boron compounds. The electronic configuration of the boron atom, with its three valence electrons participating in bonding, generates a formal positive charge that is stabilized through conjugation with the oxygen lone pairs of the dioxaborolane ring system.

The unique electronic structure of the boron center is further influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring. The methyl group at the ortho position relative to the boron substituent provides electron density through hyperconjugation and inductive effects, while the aldehyde group positioned meta to the boron center exerts an electron-withdrawing influence through its carbonyl functionality. This electronic interplay creates a complex charge distribution that affects the reactivity of both the boron center and the aromatic system.

The dioxaborolane ring system provides additional electronic stabilization through the coordination of oxygen lone pairs with the vacant p-orbital of boron. This interaction results in partial double-bond character for the boron-oxygen bonds, as evidenced by bond lengths that are shorter than typical single B-O bonds but longer than those found in boronic acids. The cyclic nature of the protecting group also constrains the geometry around the boron center, preventing rapid hydrolysis that would occur with less sterically hindered boronic acid derivatives.

Spectroscopic analysis reveals characteristic features associated with the electronic structure of the boron center. The ¹¹B nuclear magnetic resonance spectrum typically shows broadening effects due to the quadrupolar nature of the boron nucleus, while infrared spectroscopy displays characteristic B-O stretching frequencies that reflect the partial double-bond character of these interactions. The electronic configuration also manifests in the compound's reactivity patterns, particularly in cross-coupling reactions where the boron center can undergo transmetalation processes.

Comparative Analysis with Ortho/Meta-Substituted Benzaldehyde Boronic Esters

Comparative structural analysis of this compound with other positional isomers reveals significant differences in molecular geometry, electronic properties, and reactivity patterns. The ortho-substituted analog, 2-formylphenylboronic acid pinacol ester, exhibits markedly different behavior due to the proximity of the aldehyde and boronic ester functionalities. In this ortho-substituted compound, intramolecular coordination between the carbonyl oxygen and the boron center can occur, leading to the formation of a benzoxaborole-like structure that significantly alters the electronic properties and stability of the molecule.

The meta-substituted isomer, 3-formylphenylboronic acid pinacol ester, provides the most direct comparison to the target compound, differing only in the absence of the methyl substituent. This structural similarity allows for the assessment of the specific electronic and steric effects introduced by the methyl group. The presence of the methyl substituent in the target compound introduces additional steric hindrance and electron-donating effects that influence both the reactivity of the boronic ester group and the electrophilic character of the aldehyde functionality.

Para-substituted benzaldehyde boronic esters, such as 4-formylphenylboronic acid pinacol ester, exhibit different electronic characteristics due to the direct conjugation between the aldehyde and boronic ester groups through the aromatic π-system. This conjugative interaction results in enhanced electron-withdrawing effects at the boron center and increased electrophilic character of the aldehyde carbon, leading to distinct reactivity patterns compared to the meta-substituted target compound.

Table 1.3: Comparative Analysis of Benzaldehyde Boronic Ester Isomers

| Compound | CAS Number | Molecular Weight | Key Structural Features | Electronic Effects |

|---|---|---|---|---|

| This compound | 1073354-66-1 | 246.12 | Meta-aldehyde, ortho-methyl to boron | Moderate electron donation from methyl |

| 2-Formylphenylboronic acid pinacol ester | 380151-85-9 | 232.08 | Ortho-aldehyde to boron | Potential intramolecular coordination |

| 3-Formylphenylboronic acid pinacol ester | 380151-86-0 | 232.09 | Meta-aldehyde to boron | No additional substituent effects |

| 4-Formylphenylboronic acid pinacol ester | 128376-64-7 | 232.08 | Para-aldehyde to boron | Direct conjugative interaction |

Propiedades

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFVNKBJTLKQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657032 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-66-1 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Suzuki Coupling Reactions : It acts as a boronic acid pinacol ester in Suzuki cross-coupling reactions to form biaryl compounds. This is particularly useful for synthesizing complex organic molecules that are prevalent in pharmaceuticals and agrochemicals .

| Reaction Type | Description | Key Benefits |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | High yields and functional group tolerance |

| Borylation | Introduction of boron into organic molecules | Facilitates further transformations |

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications:

- Anticancer Agents : Research indicates that boron-containing compounds can enhance the efficacy of drugs targeting cancer cells by improving their solubility and bioavailability . The incorporation of the dioxaborolane moiety may lead to novel drug candidates with improved pharmacological properties.

- Inhibitors of Biological Targets : Studies have shown that derivatives of this compound can inhibit specific biological targets such as PD-L1 in cancer immunotherapy. This highlights its role in developing small-molecule inhibitors that modulate immune responses .

Materials Science

The unique properties of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde extend into materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of functional polymers through click chemistry approaches. Its reactive groups allow for the formation of cross-linked networks that can be tailored for specific applications such as drug delivery systems or sensors.

| Application Area | Example Use Case | Impact |

|---|---|---|

| Polymer Chemistry | Development of drug delivery systems | Enhanced release profiles and stability |

| Sensor Technology | Synthesis of responsive materials | Improved sensitivity and selectivity |

Case Studies

Several case studies have demonstrated the utility of this compound:

- Study on Anticancer Activity : A study explored the synthesis of various derivatives from this compound that showed promising anticancer activity against different cell lines. The modifications enhanced solubility and cellular uptake .

- Development of Biaryl Compounds : A systematic investigation into the use of this compound in Suzuki coupling reactions yielded several biaryl compounds with potential applications in pharmaceuticals .

Mecanismo De Acción

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds.

Molecular Targets and Pathways Involved:

Cross-Coupling Reactions: The boronic acid group targets electrophilic carbon atoms in aryl halides, facilitating the formation of biaryl compounds.

Oxidation and Reduction Pathways: The aldehyde group can be targeted by oxidizing or reducing agents to form carboxylic acids or alcohols, respectively.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a family of pinacol boronate-substituted benzaldehyde derivatives. Key structural analogs vary in substituent type, position, and functional groups, leading to differences in reactivity, solubility, and application. Below is a detailed comparison:

Positional Isomers

Halogen-Substituted Derivatives

Electron-Deficient and Functionalized Analogs

Carboxylic Acid Derivatives

Key Research Findings

- Reactivity in Cross-Coupling : The parent compound and its analogs participate in Suzuki-Miyaura reactions, but electron-withdrawing groups (e.g., nitro, fluoro) slow transmetallation rates compared to methyl-substituted derivatives .

- Solubility Trends: Methoxy and carboxylic acid derivatives exhibit higher solubility in polar solvents (e.g., DMF, methanol), whereas chloro- and methyl-substituted analogs prefer toluene or THF .

- Synthetic Routes : Most analogs are synthesized via pinacol esterification of boronic acids with pinacol, as demonstrated for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7) .

Actividad Biológica

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS RN: 946427-03-8) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- Structure : The compound features a benzaldehyde moiety with a dioxaborolane substituent, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in drug delivery systems and its potential as an inhibitor in various biochemical pathways.

The dioxaborolane group is known to facilitate the formation of boronate esters, which can interact with biological nucleophiles such as hydroxyl and amine groups. This interaction can lead to the modulation of enzymatic activities and the alteration of cellular signaling pathways.

2. Cytotoxicity Studies

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- HepG2 Cells : A study reported that derivatives of this compound showed reduced cell viability at concentrations exceeding 20 mg/L after 48 hours of exposure .

3. Drug Delivery Applications

The compound has been explored in the context of drug delivery systems (DDS), particularly in pH-sensitive formulations. The acid-labile nature of the boronate ester allows for controlled release in acidic tumor microenvironments:

- pH Responsiveness : At physiological pH (7.4), drug release is minimal; however, at lower pH levels (e.g., 5.0), enhanced release rates were observed due to bond cleavage .

Case Study 1: Inhibition of Malaria Kinase

A related study highlighted the use of covalent inhibitors targeting malarial kinases. Although not directly involving our compound, it illustrates the potential for similar structures in developing antimalarial therapies .

Case Study 2: Anticancer Activity

In another investigation involving various boron-containing compounds, significant anticancer activity was noted against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Data Tables

Métodos De Preparación

Borylation of Benzaldehyde Derivatives via Suzuki-Miyaura Coupling

Alternative Approaches

- Direct lithiation and borylation of benzaldehyde derivatives, though less common due to potential side reactions.

- Use of boron reagents such as pinacolborane or other boron esters in the presence of transition metal catalysts for regioselective borylation.

Reaction Conditions and Optimization

Table 1: Summary of Reaction Conditions for Borylation

Purification and Characterization

Post-reaction, the crude mixture is purified via silica gel chromatography, typically employing a hexane/ethyl acetate gradient to isolate the desired boronate ester with high purity (>97%). Characterization involves:

- NMR Spectroscopy : $$^{11}$$B NMR signals around δ 30–35 ppm confirm boron incorporation.

- Infrared Spectroscopy : B–O stretching vibrations near 1350–1370 cm$$^{-1}$$.

- Mass Spectrometry : Confirmed molecular weight consistent with the compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The synthesis typically involves Suzuki-Miyaura cross-coupling or modified Debus-Radziszewski reactions. For example, analogous boronate esters are synthesized via coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis . Alternatively, substituted benzaldehydes can undergo borylation using pinacol borane in the presence of transition-metal catalysts. Purification often employs silica gel chromatography with hexanes/ethyl acetate gradients, sometimes with additives like triethylamine to suppress decomposition .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Characterization relies on a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and boronate ester integration (e.g., singlet for pinacol methyl groups at δ ~1.24 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy ≤5 ppm .

- FTIR : To detect aldehyde C=O stretches (~1700 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Use nitrile gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation.

- Store under inert gas (argon/nitrogen) at –20°C to prevent boronate hydrolysis or aldehyde oxidation .

- Dispose of waste via certified hazardous chemical disposal protocols due to potential boron toxicity .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this boronate ester to minimize side products?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl-aryl couplings; ligand choice (e.g., SPhos) improves efficiency .

- Solvent Systems : Use anhydrous THF or DMF to stabilize intermediates. Evidence shows CTAB (cetyltrimethylammonium bromide) enhances reaction rates in biphasic systems (H₂O/THF) .

- Temperature Control : Reactions often proceed at 60–80°C; higher temperatures risk boronate decomposition .

Q. What analytical discrepancies might arise during characterization, and how can they be resolved?

- Aldehyde Oxidation : The aldehyde group may oxidize to carboxylic acid during storage. Monitor via IR or TLC and repurify via column chromatography if needed .

- Boronate Hydrolysis : Hydrolysis to boronic acid (B(OH)₂) can occur in humid conditions. Use deuterated DMSO (not D₂O) for NMR analysis to suppress this .

- Crystallization Challenges : Poor crystal growth for X-ray diffraction is common. Co-crystallization with morpholine derivatives (e.g., 3-(4-boronophenyl)morpholine) improves lattice stability .

Q. How does the electronic nature of the 3-methyl substituent influence reactivity in cross-coupling reactions?

The methyl group at the 3-position introduces steric hindrance, slowing transmetallation steps in Suzuki couplings. Kinetic studies using Hammett parameters (σ⁺) suggest electron-donating groups like –CH₃ reduce electrophilicity at the boron center, requiring longer reaction times (24–48 hrs) compared to unsubstituted analogs .

Q. What strategies are effective for incorporating this compound into fluorescent probes or conjugated polymers?

- Two-Photon Probes : The aldehyde can condense with hydrazine derivatives to form Schiff base fluorophores. For example, coupling with 2-acetyl-6-aminonaphthalene yields ratiometric sensors for reactive oxygen species .

- Conjugated Polymers : Use Heck or Sonogashira coupling to integrate the boronate-aldehyde into π-conjugated backbones. The boronate acts as a recognition site for saccharides or peroxides in chemosensors .

Q. How does this compound perform in medicinal chemistry applications, such as targeting Mycobacterium tuberculosis?

Derivatives of this boronate-aldehyde have been used to synthesize inhibitors of bacterial aminoacyl-tRNA synthetases. For instance, chloro-ethoxy analogs (e.g., 5-chloro-3-ethoxy derivatives) exhibit IC₅₀ values <1 µM against Mycobacterium tuberculosis Leucyl-tRNA synthetase, validated via WST-1 cell viability assays .

Data Contradictions and Methodological Considerations

Q. Why do reported yields for Suzuki-Miyaura reactions vary significantly (27–76%) across studies?

Discrepancies arise from:

- Substrate Purity : Impurities in the aryl halide starting material (e.g., residual moisture) reduce catalytic activity .

- Workup Procedures : Inadequate quenching of Pd catalysts can lead to post-reaction decomposition. Adding EDTA to reaction mixtures chelates residual Pd, improving yield reproducibility .

Q. What are the limitations of using HRMS for quantifying boronate-aldehyde derivatives?

- Ionization Efficiency : Boronates often exhibit low ionization efficiency in ESI-MS, requiring sodium adduct ([M+Na]⁺) enhancement for reliable detection .

- Isotopic Pattern Interference : Natural abundance of ¹⁰B/¹¹B (20%/80%) complicates isotopic distribution analysis. High-resolution instruments (Q-TOF) are essential for accurate mass assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.